[2-(Phenylsulfonyl)ethyl]isopropylamine
Description
[2-(Phenylsulfonyl)ethyl]isopropylamine is a sulfonamide derivative with the chemical structure phenyl-SO₂-CH₂CH₂-NH-CH(CH₃)₂. Its molecular formula is C₁₂H₁₉NO₂S, yielding a calculated molecular weight of 241.35 g/mol.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H17NO2S/c1-10(2)12-8-9-15(13,14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
VPPLBSVKOFEITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Eletriptan Hydrobromide
- Structural Similarities : Shares the phenylsulfonylethyl group with the target compound.
- Differences : Incorporates an indole ring and a pyrrolidinylmethyl substituent, enhancing serotonin receptor (5-HT₁B/1D) affinity.
- Pharmacological Relevance : Clinically used for migraines due to its vasoconstrictive and neuroinflammatory modulation effects. The sulfonylethyl group contributes to receptor binding and metabolic stability .
S-[2-(Diisopropylamino)ethyl] O-isopropyl methylphosphonothioate
- Structural Similarities: Contains a diisopropylaminoethyl chain, analogous to the isopropylamine group in the target compound.
- Differences: Phosphonothioate ester group renders it highly toxic, functioning as a cholinesterase inhibitor in nerve agents. The target compound lacks this reactive moiety, suggesting divergent applications .
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
- Structural Similarities : Features a sulfonyl group attached to an aromatic ring.
- Differences : Oxadiazole heterocycle replaces the ethylamine chain, likely altering solubility and target specificity. Used as a synthetic intermediate in antiviral or anticancer drug development .
Key Trends and Implications
- Sulfonyl Group Impact : The phenylsulfonyl moiety enhances metabolic stability and receptor interactions across compounds, as seen in Eletriptan’s therapeutic efficacy.
- Amine Substitution: Isopropylamine vs. diisopropylaminoethyl groups influence steric bulk and pharmacokinetics. The latter in nerve agents increases toxicity, whereas the former may improve blood-brain barrier penetration.
- Heterocyclic vs. Linear Chains : Indole (Eletriptan) and oxadiazole () cores demonstrate how ring systems modulate bioactivity compared to linear ethylamine structures.
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